molecular formula C11H5F3N2O B1443331 3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)- CAS No. 61338-18-9

3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)-

Cat. No.: B1443331
CAS No.: 61338-18-9
M. Wt: 238.16 g/mol
InChI Key: XRRBITMWQMOERT-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)- is a chemical compound with the molecular formula C11H5F3N2O and a molecular weight of 238.16 g/mol.

Scientific Research Applications

3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mode of action of these active compounds was carried out by docking of receptor enoyl-ACP reductase with newly synthesized candidate ligands .

Safety and Hazards

This compound is non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Preparation Methods

The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)- typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: This step involves the cyclization of an appropriate precursor to form the quinoline ring.

    Introduction of the Hydroxy Group: The hydroxy group is introduced at the 4-position of the quinoline ring through a hydroxylation reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added at the 8-position using a trifluoromethylating agent.

    Formation of the Carbonitrile Group: The carbonitrile group is introduced at the 3-position through a cyanation reaction.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The hydroxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)- can be compared with other similar compounds, such as:

    4-Hydroxyquinoline: Lacks the trifluoromethyl group, which may result in different biological activities.

    3-Quinolinecarbonitrile: Lacks the hydroxy and trifluoromethyl groups, which may affect its chemical reactivity and applications.

    8-Trifluoromethylquinoline: Lacks the hydroxy and carbonitrile groups, which may influence its properties and uses.

The presence of the hydroxy, trifluoromethyl, and carbonitrile groups in 3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)- makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2O/c12-11(13,14)8-3-1-2-7-9(8)16-5-6(4-15)10(7)17/h1-3,5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRBITMWQMOERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697473
Record name 4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71083-67-5, 61338-18-9
Record name 3-Quinolinecarbonitrile, 1,4-dihydro-4-oxo-8-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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